B1166840 Fuels, diesel, no. 2 CAS No. 68476-34-6

Fuels, diesel, no. 2

Katalognummer: B1166840
CAS-Nummer: 68476-34-6
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Evolution of Diesel Fuel Specifications and Grades in Academic Research The evolution of diesel fuel specifications and grades has been a significant area of academic and industrial research. Early diesel engines often ran on cheaper fuel oils.wikipedia.orgFollowing World War II, the first modern, high-quality diesel fuel standards were established, such as DIN 51601.wikipedia.orgIn the United States, ASTM International (formerly the American Society for Testing and Materials) established grades for diesel fuel oils, including No. 1-D, No. 2-D, and No. 4-D, based on properties like density and viscosity.chevron.comNo. 2-D is characterized as a distillate fuel oil of lower volatility compared to No. 1-D, suitable for engines in industrial and heavy mobile service.iarc.frThe composition of No. 2 diesel typically includes straight-run middle distillate, often blended with other streams like straight-run kerosene (B1165875), gas oil, and cracked distillates.nih.gov

Over time, specifications have become increasingly stringent, driven by environmental concerns and the demand for improved engine efficiency. sae.org Key parameters that have seen significant changes include sulfur content, which has been dramatically reduced in many regions with the introduction of ultra-low-sulfur diesel (ULSD), and cetane number, which indicates the fuel's ignition quality. wikipedia.orgchevron.com For instance, the European Union's EN 590 standard has progressively lowered sulfur limits from 2000 ppm to 350 ppm and further. wikipedia.org Academic research continues to explore the impact of fuel properties, such as density, viscosity, and distillation curves, on engine performance and emissions, especially with the introduction of alternative and synthetic diesel fuel blends. chevron.comacs.orghorizoneuropencpportal.euconcawe.eu

Scope and Significance of Contemporary Academic Inquiry into Fuels, Diesel, No. 2 Contemporary academic inquiry into this compound is broad and addresses various critical aspects. Research focuses on understanding the complex chemical composition of No. 2 diesel, which typically consists of about 75% saturated hydrocarbons (alkanes and cycloalkanes) and 25% aromatic hydrocarbons.wikipedia.orgThe carbon number range for the hydrocarbons in No. 2 diesel is generally between C9 and C28, with a boiling range of 150–390°C.nih.gov

Significant research efforts are directed towards improving combustion characteristics, reducing emissions, and enhancing fuel efficiency. This includes studies on the effects of fuel injection pressure and timing, the use of additives to improve cetane number and lubricity, and the impact of fuel properties on spray atomization and evaporation. chevron.comacs.orgresearchgate.net The integration of renewable diesel fuels and biodiesel into the fuel pool necessitates research into the properties of blends and their effects on engine performance and emissions. acs.orgconcawe.eucbiore.id For example, studies investigate how blending biodiesel with ULSD affects power, torque, and emissions. cbiore.id Furthermore, research explores the interaction between fuel properties and advanced engine technologies and exhaust after-treatment systems aimed at meeting evolving emissions standards. horizoneuropencpportal.euconcawe.eu

Academic research also delves into the physical and chemical properties of No. 2 diesel, such as density, viscosity, flash point, and freezing point, and how these properties influence fuel handling, storage, and engine operation, particularly in varying environmental conditions. acs.orgupm.es

Key Properties of No. 2 Diesel Fuel (Illustrative Data based on search results)

PropertyTypical Range / ValueSource Information
Carbon Number RangeC9–C28Complex mixture of hydrocarbons nih.gov
Boiling Range150–390°C (302–734°F)Middle distillates nih.govncmissouri.edu
Composition~75% Saturated, ~25% AromaticsBased on US petroleum-derived diesel wikipedia.org
Density (at 15°C)0.820–0.88 kg/L (approx.)Related to API gravity of 30-42 at 60°F chevron.com, EN 590 range 0.820-0.845 kg/L wikipedia.org
Cetane NumberTypically > 40 (USA), > 51 (Europe)Minimum requirements vary by standard chevron.com
Sulfur ContentSignificantly reduced in ULSDHistorically higher, now very low in ULSD grades wikipedia.org
Flash Point52–96°C (126–205°F)Varies wikipedia.org
Freezing PointTypically around -8.1°C (17.4°F)Petroleum diesel wikipedia.org
Kinematic ViscosityVaries with temperature and standardASTM D975 range iarc.fr, Biodiesel blends can have higher viscosity acs.org

Note: The values presented are illustrative and can vary based on specific blend, source, and standard.

Detailed research findings often involve experimental studies on engine test benches and computational modeling to understand the intricate processes of fuel injection, atomization, mixing, and combustion. researchgate.net For instance, research investigates the impact of fuel properties on spray penetration length, a crucial parameter affecting combustion efficiency and emissions. researchgate.net Studies also explore the effects of different fuel blends on engine performance parameters like power, torque, and specific fuel consumption. cbiore.id

The significance of contemporary academic inquiry lies in its contribution to developing cleaner, more efficient, and sustainable diesel fuel options and engine technologies to meet current and future energy and environmental challenges. horizoneuropencpportal.euresearchgate.net

Eigenschaften

CAS-Nummer

68476-34-6

Synonyme

Fuels, diesel, no. 2; DIESELFUEL2-D; DIESEL-2; DIESELNO.2; Fuels, diesel, No 2 Gasoil - unspecified; middle distillate; Diesel fuels no. 2; Einecs 270-676-1

Herkunft des Produkts

United States

Advanced Production and Refining Methodologies for Fuels, Diesel, No. 2

Hydroprocessing Techniques for Sulfur and Aromatic Content Reduction

Hydroprocessing is a critical set of catalytic processes in petroleum refining that utilizes hydrogen under elevated temperatures and pressures to remove impurities and modify hydrocarbon structures. aiche.orgsinocata.com These techniques are essential for producing cleaner-burning diesel fuels with lower emissions.

Hydrotreating Processes in Fuel Synthesis

Hydrotreating, also known as hydrodesulfurization (HDS), is primarily aimed at removing sulfur, nitrogen, oxygen, and metal contaminants from petroleum streams. aiche.orgsinocata.com For diesel fuel, hydrotreating is a crucial step to reduce sulfur content to mandated low levels, such as 10-15 ppm. aiche.orgresearchgate.net Sulfur compounds, present in crude oil feedstocks as mercaptans, sulfides, disulfides, polysulfides, and thiophenes, are converted to hydrogen sulfide (B99878) (H₂S) in the presence of hydrogen and a catalyst. aiche.orgsinocata.com Nitrogen compounds are similarly converted to ammonia (B1221849) (NH₃), and oxygenates to water (H₂O). aiche.orgsinocata.com

Hydrotreating also plays a role in reducing the aromatic content of diesel fuel through hydrodearomatization (HDA). mdpi.comgnest.org While HDS is often the primary focus, the saturation of aromatic compounds is important for improving fuel quality, such as increasing the cetane number and reducing particulate emissions during combustion. mdpi.comresearchgate.net The hydrodearomatization reaction involves the hydrogenation of aromatic rings, which is an exothermic process. mdpi.comoil-gasportal.com Achieving significant aromatic saturation, especially for feedstocks with high aromatic content, can be challenging and may require more severe operating conditions or advanced catalytic systems, sometimes involving a two-stage hydrotreating process with different catalysts. gnest.org

Typical catalysts used in diesel hydrotreating include supported cobalt-molybdenum (CoMo) and nickel-molybdenum (B8610338) (NiMo) on alumina (B75360) beds. aiche.orggoogle.com CoMo catalysts are commonly used for sulfur removal, while NiMo catalysts are effective for nitrogen removal and hydrogenation of aromatics. aiche.org The efficiency of hydrotreating processes is influenced by operating parameters such as temperature, pressure, and liquid hourly space velocity (LHSV). gnest.orgresearchgate.net Higher temperatures and pressures generally favor increased sulfur and nitrogen removal and aromatic saturation, but can also lead to increased coke formation and catalyst deactivation. google.comresearchgate.net

Research findings highlight the importance of understanding reaction kinetics and optimizing process parameters to achieve ultra-low sulfur and desired aromatic content. Studies have analyzed different kinetic models for hydrodearomatization and their influence on reactor performance, showing that reactor temperature and catalyst wetting efficiency are strongly impacted by the exothermic nature of these reactions. mdpi.com Achieving very low sulfur levels often necessitates increased contact time with the catalyst or more severe conditions. researchgate.net

Hydrocracking Processes for Distillate Production

Hydrocracking is a refining process that breaks down heavier hydrocarbon molecules, such as vacuum gas oil and other heavy distillates, into lighter, more valuable products like naphtha, jet fuel, and diesel, in the presence of hydrogen and a catalyst. oil-gasportal.comeia.govdigitalrefining.comgoogle.com It is a more severe process than hydrotreating, involving both catalytic cracking and hydrogenation reactions. oil-gasportal.com

The primary objective of hydrocracking in the context of diesel production is to increase the yield of middle distillates from heavier feedstocks that cannot be directly used in the diesel pool due to their high boiling range and impurity content. oil-gasportal.comeia.gov Hydrocracking effectively removes undesirable aromatic compounds, as well as sulfur and nitrogen, contributing to the production of cleaner fuels. oil-gasportal.comeia.govresearchgate.net

The process typically involves high pressures (85-200 bar) and temperatures (350-420°C) and utilizes bifunctional catalysts that possess both acidic sites for cracking and metal sites for hydrogenation. digitalrefining.comresearchgate.net Hydrocracking units often employ a two-stage process, where the first stage may focus on hydrotreating and partial conversion, and the second stage on selective cracking to diesel. digitalrefining.comresearchgate.net Optimizing operating conditions, such as temperature, pressure, and catalyst selection, is crucial for maximizing diesel yield and minimizing the production of lighter or heavier products. digitalrefining.comresearchgate.net

Hydrocracking is particularly valuable for processing low-quality feedstocks with high concentrations of aromatics, metals, and nitrogen, allowing refiners to upgrade these materials into high-quality diesel fuel that meets modern specifications. oil-gasportal.comeia.govresearchgate.net The flexibility of hydrocracking in terms of feedstock and product slate makes it an important process in modern refineries seeking to maximize distillate production. researchgate.net

Sustainable Production Pathways for Diesel-like Fuels

In addition to refining crude oil, alternative sustainable pathways are being developed to produce diesel-like fuels from renewable or unconventional sources. These methods aim to reduce reliance on fossil fuels and lower greenhouse gas emissions. concawe.eumckinsey.com

Biomass-to-Liquid (BTL) Processes and Fuel Characterization

Biomass-to-Liquid (BTL) processes convert solid biomass feedstocks, such as wood, agricultural residues, and organic waste, into synthetic liquid fuels. taylorandfrancis.com A common pathway for BTL production involves the gasification of biomass to produce synthesis gas (syngas), a mixture primarily composed of carbon monoxide (CO) and hydrogen (H₂). taylorandfrancis.comiisc.ac.in This syngas is then converted into liquid hydrocarbons through the Fischer-Tropsch (FT) synthesis. taylorandfrancis.comiisc.ac.in

BTL fuels produced via FT synthesis are typically characterized as synthetic paraffinic fuels, largely consisting of straight-chain alkanes. taylorandfrancis.com Their properties are similar to those of hydrotreated vegetable oils (HVO) and gas-to-liquid (GTL) fuels, often exhibiting high cetane numbers and being essentially free of sulfur and aromatics. taylorandfrancis.comartfuelsforum.eu This composition contributes to cleaner combustion and potentially lower emissions compared to conventional diesel.

Research into BTL processes includes optimizing gasification and FT synthesis steps, developing efficient catalysts, and exploring various biomass feedstocks. iisc.ac.in Techno-economic assessments and life cycle analyses are also conducted to evaluate the commercial viability and environmental benefits of BTL production. iisc.ac.inesu-services.chmit.edu While BTL fuels offer advantages in terms of sustainability and fuel quality, their production costs can be higher than those of conventional fuels, and the availability and logistics of sustainable biomass feedstock remain key considerations. iisc.ac.inmit.edu

Gas-to-Liquid (GTL) Processes and Syncrude Refining

Gas-to-Liquid (GTL) technology converts natural gas, particularly stranded gas reserves located far from pipeline infrastructure, into liquid hydrocarbons. oil-gasportal.comsci-hub.sespe.org The most common GTL pathway involves the conversion of natural gas into syngas, followed by Fischer-Tropsch synthesis to produce a synthetic crude oil, or syncrude. oil-gasportal.comskynrg.comafpm.orgonepetro.org

GTL syncrude is characterized by its high paraffinic content and extremely low levels of sulfur and aromatics. oil-gasportal.comafpm.org This makes it an attractive feedstock for producing high-quality diesel fuel. The syncrude is refined using conventional refinery processes, including cracking and isomerization, to yield a range of products such as naphtha, kerosene (B1165875), and diesel fuel. oil-gasportal.comafpm.org The refining process for GTL syncrude is often simpler and less energy-intensive compared to refining conventional crude oil due to the absence of most impurities. afpm.org

GTL diesel is known for its high cetane number, low density, and negligible sulfur and aromatic content, which contributes to improved combustion efficiency and reduced emissions. oil-gasportal.comafpm.orgonepetro.org GTL technology provides a means to monetize natural gas resources and produce clean transportation fuels that can be used as a replacement for or blended with petroleum diesel. mckinsey.comoil-gasportal.comenergy.gov Research in GTL focuses on improving the efficiency and economics of syngas production and FT synthesis, as well as developing modular and small-scale GTL plants for utilizing smaller, remote gas reserves. oil-gasportal.comspe.org

Hydrotreated Vegetable Oil (HVO) and Green Diesel Production Research

Hydrotreated Vegetable Oil (HVO), also referred to as renewable diesel or green diesel, is a biofuel produced by the hydrotreatment of vegetable oils, animal fats, and other lipid-rich feedstocks. researchgate.netartfuelsforum.euenergy.govresearchgate.netmdpi.com Unlike biodiesel (Fatty Acid Methyl Esters or FAME), which is produced by transesterification, HVO is a hydrocarbon fuel chemically similar to petroleum diesel. researchgate.netenergy.gov

The production process involves catalytic hydrodeoxygenation, where oxygen is removed from triglycerides and fatty acids in the feedstock using hydrogen. skynrg.commdpi.commdpi.com This is followed by isomerization and cracking to produce straight-chain and branched alkanes in the diesel range (typically C15-C18). skynrg.commdpi.commdpi.com HVO is characterized by its paraffinic nature, high cetane number (often exceeding 70), excellent cold flow properties, and near-zero sulfur and aromatic content. researchgate.netartfuelsforum.euresearchgate.netmdpi.comcrownoil.co.uk

Feedstock Selection and Pre-treatment Methodologies in HVO Studies

Green diesel can be produced from various feedstocks, including natural oils, fatty acids, and fatty acid methyl esters (FAME), which are components of biodiesel. rsc.org Waste cooking oil has been successfully converted into green diesel. rsc.org Natural oils, such as crude palm oil, contain various fatty acids, including oleic acid and palmitic acid, making them suitable for deoxygenation processes. ui.ac.id Fatty acid methyl esters are often preferred feedstocks due to the feasibility of the transesterification process used to produce them from natural oils. rsc.org Deoxygenation of biodiesel allows for the removal of oxygen, leading to improved fuel properties. rsc.org

Catalytic Deoxygenation Pathways

Catalytic deoxygenation is a thermic treatment performed in a hydrogen atmosphere with a heterogeneous catalyst, converting triglycerides in vegetable oils into hydrocarbon compounds. mdpi.com This process involves the removal of oxygen atoms from oxygenated compounds like fatty acids. researchgate.net The extent to which different deoxygenation pathways are involved is significantly influenced by the catalyst, pressure, and temperature. rsc.org The selection of the catalyst and reaction conditions is crucial for the feasibility and economic viability of the process. rsc.org

The deoxygenation process typically involves three main reaction pathways: hydrodeoxygenation (HDO), decarboxylation (DCO₂), and decarbonylation (DCO). rsc.orgrsc.orgmdpi.comresearchgate.netmdpi.com These pathways can occur simultaneously. rsc.orgmdpi.com

Hydrodeoxygenation (HDO) Investigations

Hydrodeoxygenation (HDO) is a reaction pathway that removes oxygen through the insertion of hydrogen, producing water and hydrocarbons with the same number of carbon atoms as the feedstock. rsc.orgmdpi.com This route is often considered preferable from an atom economy perspective as it produces water as a by-product, although it consumes more hydrogen. mdpi.com Water produced during the reaction can potentially deactivate the catalyst. mdpi.com HDO is considered a substantial path for the cleaner production of diesel range hydrocarbons (C₁₅–C₁₈) from fatty acids and triglycerides. acs.org Noble metal catalysts like Pd, Pt, and Rh, as well as non-noble metals such as Ni, Mo, Mn, Cu, W, Co, and Zn, are used for deoxygenation, with noble metals generally offering higher efficiency. researchgate.net Sulfided transition metal catalysts like Mo and W doped with Ni and Co are commonly used in HDO processes. mdpi.comchalmers.se Studies have shown that bimetallic catalysts like NiMo/γ-Al₂O₃ are more active than monometallic ones, with Ni being more selective towards DCO/DCO₂ and Mo towards HDO. mdpi.com The performance of Ni and Co with Mo has been evaluated in HDO reactions, showing that both metals increase the number of acid sites, improving cracking capabilities. researchgate.net The addition of dimethyl disulfide (DMDS) to an oleic acid feed has been shown to promote the maintenance of active sulfided phases and decrease carbon deposition on alumina-supported NiMoS catalysts. chalmers.se

Research Findings on HDO:

CatalystFeedstockTemperature (°C)Pressure (MPa)Main ProductsNotesSource
NiMo/γ-Al₂O₃Rubber Seed Oil4008n-C₁₅-n-C₁₈Optimum yield of 84.94 wt% at specific conditions acs.org
Sulfided NiMo/γ-Al₂O₃Rapeseed oil260–340Not specifiedC₁₈ alkanesHigher temperature favors DCO/DCO₂ over HDO rsc.org
Ni/γ-Al₂O₃Stearic acidNot specified2–8Heptadecane (B57597)Selectivity shifted from 49% to 96% with increased pressure rsc.org
Decarboxylation (DCO₂) Research

Decarboxylation (DCO₂) is a pathway where oxygen is released by discharging CO₂, resulting in hydrocarbons with one less carbon atom than the feedstock. rsc.orgmdpi.com This route does not consume hydrogen but has a lower atom economy and produces CO₂, a greenhouse gas. mdpi.com Decarboxylation typically occurs at higher temperatures to facilitate C-C cleavage. rsc.org For example, deoxygenation of palmitic acid has been shown to produce CO₂ above 290 °C. rsc.org The production of C₁₅ and C₁₇ hydrocarbons from feedstocks with C₁₆ and C₁₈ fatty acids, respectively, is characteristic of the DCO₂ pathway. ui.ac.idmdpi.com

Research Findings on DCO₂:

CatalystFeedstockTemperature (°C)NotesSource
Ni-CaO/ACPalm oil300–330Highest green diesel selectivity (22.07%) at 330 °C ugm.ac.id
Pd/CStearic acid ethyl ester300Stearic acid is decarboxylated to n-heptadecane unila.ac.id
Various supported metal catalystsStearic acid300Decarboxylation occurs simultaneously with decarbonylation under inert atmosphere unila.ac.id
Decarbonylation (DCO) Studies

Decarbonylation (DCO) involves the elimination of oxygen from fatty acids through the formation of CO in the presence of hydrogen. rsc.orgmdpi.com Similar to DCO₂, this pathway also results in hydrocarbons with one less carbon atom. rsc.orgmdpi.com Decarbonylation requires less hydrogen than HDO. rsc.org This route also occurs at higher temperatures to enable C-C bond cleavage. rsc.org Nickel-based catalysts have been shown to favor the decarbonylation process as a main deoxygenation pathway. ui.ac.id

Research Findings on DCO:

CatalystFeedstockConditionsMain ProductsNotesSource
Ni-based catalystCrude palm oilNot specifiedC₁₅ and C₁₇ alkanesDCO suggested as the main pathway ui.ac.id
Pt/P@MIL-101Oleic acid300 °C, 2 hoursHeptadecane95% yield with 75.5% heptadecane selectivity, indicating preferable DCO/DCO₂ route rsc.org
Ni-based catalystTriglyceridesNot specifiedn-alkanes C₁₅ and C₁₇Up to 80% conversion ui.ac.id

The extent to which DCO or DCO₂ occurs can be influenced by hydrogen pressure; increasing hydrogen pressure can shift the reaction pathway from decarboxylation to decarbonylation. rsc.org However, in some cases, the main product remains consistent despite variations in hydrogen pressure. rsc.org

Waste-to-Fuel Conversion Technologies for Diesel Analogues

Waste-to-fuel conversion technologies offer alternative routes for producing diesel analogues from various waste streams. oil-gasportal.comvecoplanllc.com These technologies aim to convert waste materials into usable fuels, contributing to waste management and providing alternative energy sources. incbio.commdpi.com Thermochemical processes such as pyrolysis, gasification, and plasma-based technologies are employed for selected waste streams. oil-gasportal.comvecoplanllc.com

Pyrolysis and Hydroprocessing of Waste Biomass

Pyrolysis is a thermochemical process that heats biomass in the absence of oxygen at temperatures typically between 400 and 500 °C to produce bio-oil, which resembles crude oil. msu.edu Fast pyrolysis, where biomass is heated rapidly to 450-550 °C for a short residence time (< 2 seconds), is a common method for producing bio-oil. scholaris.ca This bio-oil is a highly oxygenated liquid product. researchgate.netenergy.gov

Bio-oil produced from fast pyrolysis cannot directly replace conventional petro-diesel due to its instability, polarity, high oxygen content, and immiscibility with hydrocarbons. ualberta.ca Therefore, upgrading is necessary, which is often achieved through hydroprocessing technologies. ualberta.ca Hydroprocessing, including hydrotreating and hydrocracking, removes oxygen-containing compounds from bio-oil through hydrodeoxygenation reactions. msu.eduualberta.ca

The conversion of lignocellulosic biomass to renewable diesel through fast pyrolysis and hydroprocessing involves several steps: feedstock pre-treatment (drying and size reduction), fast pyrolysis to produce bio-oil, hydrotreating of the bio-oil to a stable hydrocarbon oil with reduced oxygen content (< 2%), hydrocracking of the heavier portion of the hydrotreated oil, and distillation to obtain gasoline and diesel fuel blendstocks. researchgate.netenergy.gov Hydrogen production is also required to support the hydrotreater reactors. researchgate.netenergy.gov

Studies have investigated the conversion of various waste materials, including plastic waste and end-of-life tires, into diesel fuel through pyrolysis and catalytic conversion. incbio.com For example, pyrolysis of high-density polyethylene (B3416737) (HDPE) grocery bags has been studied to produce alternative diesel fuels or blend components with good quality. oil-gasportal.com Pyrolysis of different plastic types has yielded liquid products with calorific values comparable to diesel and gasoline. mdpi.com Spectroscopic and chromatographic analysis of these products has revealed the presence of alkanes and alkenes within carbon number ranges relevant to fuels. mdpi.com

Data on Pyrolysis of Plastic Waste:

Plastic TypeFuel Conversion Yield (%)Calorific Value (MJ/kg)Carbon Number Range (Alkanes and Alkenes)Source
HDPE8245.9C₁₀–C₂₁ mdpi.com
PP61.846.2C₉–C₁₅ mdpi.com
PS58.042.8C₁₀–C₂₈ mdpi.com
LDPE50.046.2C₁₀–C₄₀ (in one study), C₉–C₁₇ (in this study) mdpi.com
PET11.042.4C₉–C₂₄ mdpi.com
Conversion of Waste Engine Oil to Diesel-like Fuelgoogle.com

The conversion of waste engine oil (WEO) into diesel-like fuel (DLF) presents a promising avenue for sustainable waste management and resource recovery. WEO, a significant environmental pollutant if improperly disposed of, contains a complex mixture of hydrocarbons, additives, and contaminants accumulated during engine operation. purepathtech.comacademicjournals.org The conversion process primarily involves breaking down the long hydrocarbon chains present in WEO into shorter ones characteristic of diesel fuel. purepathtech.com

Various techniques are employed for this conversion, with thermal cracking and catalytic cracking being prominent methods. google.com Thermal cracking involves heating WEO to high temperatures in the absence of oxygen, causing the large hydrocarbon molecules to break down. alibaba.com Catalytic cracking utilizes catalysts to facilitate this breakdown at potentially lower temperatures and pressures, often leading to improved yields and product quality. google.commdpi.com

A process for thermally cracking waste motor oil into a diesel fuel product can utilize low cracking temperatures, typically ranging from 625°F to 725°F (approximately 330°C to 385°C), at ambient pressure. google.com This process generates a vaporized fraction of cracked hydrocarbons, which is then distilled to separate out light ends, yielding a high-quality No. 2 diesel fuel. google.com Operating at lower temperatures is crucial to minimize light end production and prevent coking or fouling of the cracking apparatus. google.com

Research into optimizing WEO conversion processes includes exploring different reactor designs and catalysts. A novel two-stage reactor system has been investigated for recovering WEO into DLF, focusing on optimizing pyrolysis and distillation temperatures, carrier gas flow rates, and the effects of catalysts such as Fe₂O₃, Na₂CO₃, and bentonite. Studies indicate that increasing the pyrolysis temperature generally leads to a higher yield of pyrolysis oil.

Catalysts play a significant role in the efficiency and product quality of WEO conversion. For instance, alkali-treated hydrochars derived from biomass waste have shown high activity as catalysts for converting waste motor oil into diesel-like fuels. mdpi.com Compared to thermal cracking, catalytic cracking using these hydrochars resulted in a considerable increase in kinetic constants, indicating enhanced reaction rates. mdpi.com Conversion values were also improved, and the activation energy for catalytic cracking was reduced compared to thermal cracking. mdpi.com

Re-distillation of the pyrolysis oil obtained from WEO conversion is often a crucial step to improve fuel properties, particularly increasing the flash point to meet diesel fuel standards. Studies have shown that re-distillation can significantly raise the flash point of pyrolysis oil.

The quality of the resulting diesel-like fuel is influenced by several factors, including the quality of the WEO feedstock, process conditions (temperature, pressure, reaction duration), and the type of catalyst used. purepathtech.com Cleaner WEO with fewer impurities and more usable hydrocarbons tends to yield more diesel. purepathtech.com Advanced catalysts tailored for diesel production can enhance both the quantity and quality of the output by improving reaction efficiency and selectivity. purepathtech.com

Data from research studies highlight the properties of pyrolysis oil obtained from WEO conversion using different catalysts:

CatalystSpecific Gravity (cSt)Viscosity (cSt)Flash Point (°C) (Before Re-distillation)Flash Point (°C) (After Re-distillation)Sulfur Content (wt%)
Na₂CO₃0.822.615-18920.22
Fe₂O₃----Significant reduction reported
Bentonite-----

Note: Data for Fe₂O₃ and Bentonite were not fully available in the provided text snippets for all properties.

Further research aims to improve desulfurization processes to achieve ultra-low sulfur diesel fuel standards from WEO conversion.

Additive Research and Blending Strategies in Diesel Fuel Formulationrsc.orggoogle.comups.edu.ec

Additive research and blending strategies are critical aspects of diesel fuel formulation, aimed at improving fuel properties, enhancing engine performance, reducing emissions, and ensuring compatibility with existing infrastructure. ups.edu.ecacs.orgresearchgate.net No. 2 diesel fuel is often blended with various components, including alternative fuels like biodiesel and alcohols, and incorporates specific additives to achieve desired characteristics. rsc.orgresearchgate.net

Blending conventional diesel with alternative fuels such as biodiesel and alcohols has gained significant attention as a way to reduce dependence on conventional diesel and lower harmful emissions. rsc.org Biodiesel, typically derived from vegetable oils or animal fats, has physicochemical similarities to pure diesel and contains higher oxygen content, which can promote more complete combustion. rsc.orgnrel.gov Alcohols also offer higher oxygen content. rsc.org

Numerous studies have investigated the performance of different blends of biodiesel and diesel. The B20 blend, consisting of 20% biodiesel and 80% diesel, has been shown in many studies to provide favorable performance and low emissions. rsc.org Ternary blends incorporating alcohol, biodiesel, and diesel also show potential, with research indicating that blends containing between 10% and 80% biodiesel and between 5% and 45% alcohol can be appropriate solutions. rsc.org

Blending biodiesel with lower and higher alcohols can help enhance the properties of diesel fuel and mitigate drawbacks associated with using biodiesel or alcohols alone. rsc.org For example, adding biodiesel can improve the higher volatility and lower viscosity of alcohols. rsc.org

Research into fuel additives focuses on various functions, including improving ignition and combustion efficiency, preventing wax accumulation, reducing engine wear, enhancing fuel stability, and lowering pollutant emissions. acs.orgresearchgate.net Additives can act as combustion catalysts, lubricity improvers, corrosion inhibitors, and cetane boosters. acs.org

Specific additives and blending strategies have been explored for their effects on engine performance and emissions. Decanol (B1663958), a higher alcohol, has been studied as an additive in diesel fuel blends. mdpi.com Increasing the decanol blending ratio has been observed to reduce smoke emissions, attributed to the increased oxygen content improving combustion efficiency. mdpi.com Decanol blends were also found to be more effective at reducing CO and HC emissions at high engine speeds due to increased combustion temperatures and the oxygen supply effect. mdpi.com However, at low speeds, the higher viscosity and latent heat of vaporization of decanol could delay combustion, limiting the smoke suppression effect. mdpi.com

Nanoparticles have also been investigated as fuel additives. Studies show that using nanoparticles can reduce ignition delay time, increase combustion efficiency, and aid in complete combustion, leading to lower emissions of combustion products. researchgate.net For instance, multi-walled carbon nanotubes (MWCNT) have been evaluated as additives to biodiesel-diesel blends. tandfonline.com The addition of MWCNT to a B20 fuel blend (20% waste frying oil biodiesel/80% diesel) was shown to increase engine performance, including power and torque, and improve specific fuel consumption compared to neat diesel fuel. tandfonline.com MWCNT additives were also found to significantly reduce HC, CO, and soot emissions. tandfonline.com

Blending strategies also consider the impact on fuel properties like cold filter plugging point (CFPP) and flash point (FP). For example, blending diesel fuel with synthetic fuel derived from waste tires showed that while a 5% blend slightly decreased the CFPP, a 25% blend increased it significantly. mdpi.com The flash point also deteriorated relative to diesel fuel with the addition of the synthetic fuel from waste tires. mdpi.com

Research continues to explore sustainable fuel additives derived from renewable resources, which can offer environmentally friendly alternatives and help optimize fuel characteristics and reduce the carbon footprint of diesel fuels. acs.org

Combustion Dynamics and Engine System Interactions of Fuels, Diesel, No. 2

Influence of Fuel Compositional Variability on Combustion Characteristics

The precise chemical composition of Diesel No. 2 can vary depending on the source of crude oil and refining processes. This variability significantly influences its combustion characteristics. Key fuel properties that impact combustion include cetane number, distillation curve, density, viscosity, and sulfur content fuellogic.net.

Studies have investigated the effect of fuel composition on combustion, gaseous emissions, and particulate matter in heavy-duty diesel engines. Different fuel compositions, including baseline No. 2 diesel, ultra-low sulfur diesel, and Fischer-Tropsch diesel, have shown significant effects on combustion and emissions researchgate.net. For instance, advanced diesel fuels with lower sulfur content and different hydrocarbon structures can lead to variations in mass loading, chemical composition, and size distributions of particulate matter researchgate.net.

Ignition Delay and Autoignition Research

Ignition delay (IDT) is a crucial parameter in diesel combustion, directly impacting the combustion process and exhaust emissions researchgate.net. It is defined as the time or crank angle interval between the start of fuel injection and the start of combustion. Research on the autoignition characteristics of Diesel No. 2 has been conducted under various conditions relevant to CI engines, including different pressures, temperatures, and fuel-air equivalence ratios nasa.govnasa.gov.

Parametric tests have mapped the ignition delay characteristics of No. 2 diesel fuel, showing that ignition delay times correlate with the inverse of pressure and the inverse exponent of temperature nasa.govnasa.gov. Studies using shock tubes and flow reactors have provided data on the autoignition of diesel fuel at high temperatures and pressures, extending the range of earlier studies and providing data for the development of kinetic mechanisms researchgate.net.

Experimental studies comparing the ignition delay of Diesel No. 2 with alternative fuels like Gas-to-Liquid (GTL) fuel and its blends have shown variations in IDT under different operating conditions researchgate.net. For example, GTL fuel has been observed to have a shorter ignition delay than diesel fuel under certain conditions researchgate.net. The cetane number of the fuel is a primary indicator of its ignition quality, with higher cetane numbers generally leading to shorter ignition delays fuellogic.net.

Research has also explored the impact of additives and fuel blends on the autoignition delay of diesel fuel. For instance, studies on biodiesel blends have shown that a predominant amount of biodiesel can lead to a decrease in ignition delay matec-conferences.org. Conversely, a larger content of alcohol in blends can increase autoignition delay due to lower cetane numbers matec-conferences.org.

Flame Propagation and Heat Release Rate Studies

Following autoignition, the combustion process in a diesel engine involves flame propagation and heat release. The rate and pattern of heat release significantly influence engine performance and emissions. Studies have investigated the heat release rate (HRR) in diesel combustion, including the effects of injection strategies and fuel properties aip.org.

The combustion process in a CI engine fueled with Diesel No. 2 involves both premixed and diffusion combustion phases. The initial premixed combustion phase is characterized by a rapid increase in pressure and heat release, followed by the diffusion combustion phase, where the burning rate is controlled by the mixing of fuel and air asme.org.

Research utilizing techniques such as high-speed imaging of chemiluminescence and laser Schlieren, along with apparent heat release rate derived from pressure history, has provided insights into the diesel spray flame structure and heat release aip.org. Studies have shown that factors like large-scale vortices and turbulence intensity can enhance heat release during the diffusion combustion phase aip.org.

The composition of the fuel can influence flame propagation and heat release. For example, the addition of oxygenates to diesel fuel can increase the fraction of the premixed combustion phase and improve the diffusive combustion phase, impacting the heat release rate researchgate.net. Studies on dual-fuel combustion involving diesel and gaseous fuels like hydrogen and methane (B114726) have also examined their effects on heat release rate and combustion behavior bohrium.com.

Research findings indicate that factors such as engine load, injection timing, and fuel properties play a crucial role in shaping the heat release profile in a diesel engine operating with Diesel No. 2 mdpi.comacs.org.

Performance Metrics in Compression Ignition Engine Operation with Diesel No. 2

The performance of a CI engine operating on Diesel No. 2 is evaluated using several key metrics, including Brake Specific Fuel Consumption (BSFC) and Brake Thermal Efficiency (BTE). These metrics provide insights into the engine's efficiency in converting fuel energy into useful work.

Brake Specific Fuel Consumption (BSFC) Analysis

Brake Specific Fuel Consumption (BSFC) is a measure of how efficiently an engine consumes fuel to produce a certain amount of power. It is defined as the mass of fuel consumed per unit of brake power output astrj.com. Lower BSFC values indicate better fuel efficiency.

Studies have analyzed the BSFC of CI engines operating on Diesel No. 2 under various conditions and with different fuel blends. Research indicates that BSFC generally varies with engine load, often being higher at lower loads and decreasing as the load increases astrj.commdpi.com.

Comparisons of Diesel No. 2 with alternative fuels and blends have shown variations in BSFC. For instance, some studies have reported higher BSFC for biodiesel blends compared to pure diesel fuel, which can be attributed to the lower heating value of biodiesel mdpi.comifpenergiesnouvelles.fr. However, other studies have shown improvements in BSFC with certain fuel blends or engine modifications researchgate.netaip.org.

Data from experimental studies illustrate the typical range of BSFC values for Diesel No. 2 in CI engines. For example, one study reported BSFC values for Diesel Type 2 ranging from 1.2 kg/kWh at lower torque to 0.50 kg/kWh at higher loads oup.com.

Research also explores factors influencing BSFC, such as injection timing and pressure. Studies have shown that optimizing these parameters can lead to a reduction in BSFC scielo.org.comdpi.com.

Brake Thermal Efficiency (BTE) Investigations

Brake Thermal Efficiency (BTE) represents the efficiency with which the chemical energy of the fuel is converted into useful mechanical work at the engine crankshaft mdpi.com. Higher BTE values indicate better engine efficiency.

Investigations into the BTE of CI engines running on Diesel No. 2 have been conducted across various operating conditions and with different fuel formulations. BTE is influenced by factors such as combustion efficiency, heat losses, and friction.

Studies have shown that BTE generally increases with increasing engine load up to a certain point, after which it may decrease due to factors like insufficient air for complete combustion icm.edu.pl.

Experimental data comparing Diesel No. 2 with other fuels highlight differences in BTE. Some studies indicate that pure diesel fuel can produce higher brake thermal efficiency compared to certain biodiesel blends, although some blends may show comparable or even slightly better performance under specific conditions mdpi.comicm.edu.pl. For example, one study reported a maximum BTE of 17% for Diesel Type 2 at the highest torque level, while a different diesel type with higher calorific value and cetane number achieved a higher BTE oup.com.

Research also explores the impact of engine parameters and fuel additives on BTE. Optimization studies have investigated how adjusting parameters like compression ratio, injection pressure, and injection timing can improve BTE when using diesel or its blends scielo.org.comdpi.com.

Engine Efficiency Optimization Research with Diesel No. 2

Research efforts are continuously focused on optimizing the efficiency of CI engines operating on Diesel No. 2 and its blends. This involves investigating the impact of various parameters, including fuel properties, engine design, and operating conditions.

Studies employ different methodologies, such as experimental investigations, numerical modeling, and optimization techniques like Response Surface Methodology (RSM) and Taguchi methods, to identify the optimal conditions for maximizing engine efficiency scielo.org.comdpi.comnih.gov.

Optimization research with Diesel No. 2 often involves exploring the potential of alternative fuels and additives in blends with diesel to enhance efficiency and reduce emissions mdpi.comnih.gov. For instance, studies have investigated the performance of engines fueled with blends of diesel and biofuels, alcohols, or other oxygenates mdpi.comifpenergiesnouvelles.frresearchgate.net.

Findings from optimization studies provide valuable insights into achieving improved BSFC and BTE with Diesel No. 2. Research has shown that optimizing parameters like injection timing, injection pressure, and compression ratio can lead to significant improvements in engine performance acs.orgscielo.org.comdpi.com. The use of advanced combustion strategies and engine control unit (ECU) calibration also plays a crucial role in optimizing efficiency with Diesel No. 2 and its blends acs.orgfrontiersin.org.

Optimization efforts aim to strike a balance between maximizing thermal efficiency and minimizing undesirable emissions, considering the complex interplay between fuel properties, combustion characteristics, and engine operating parameters researchgate.netresearchgate.net.

Advanced Fuel Injection System Research and its Impact on Diesel No. 2 Utilization

Advanced fuel injection systems are fundamental to modern diesel engines, offering precise control over fuel quantity, timing, and injection pressure. These systems, such as common-rail (CR), electronic unit injector (EUI), and hydraulic electronic unit injector (HEUI), provide flexibility that significantly impacts the combustion process of Diesel No. 2. asme.orggrafiati.com High injection pressures are a key enabler for improved mixture preparation and spray performance, crucial for efficient combustion and reduced emissions researchgate.net.

Research has demonstrated that optimizing injection timing can lead to improved combustion and fuel economy. Advanced injection timing generally reduces carbon monoxide (CO) and soot emissions but can increase NOx emissions researchgate.net. Conversely, retarded injection timing can decrease NOx and CO2 pollutants while potentially increasing hydrocarbon (HC) and CO emissions researchgate.net. Studies have investigated the impact of main injection timing on engine performance and emissions, showing that advancing timing can increase engine torque and reduce brake-specific fuel consumption (BSFC), though excessively advanced timing can lead to slower combustion and abnormal phenomena like knocking frontiersin.orgmdpi.com.

Fuel injection pressure also significantly affects the atomization, vaporization, and dispersion of Diesel No. 2. Higher injection pressures result in more rapid vaporization and mixing, leading to a more homogeneous mixture and accelerated combustion rate frontiersin.orgmdpi.com. This can lead to reduced CO, HC, and soot emissions but may increase NOx formation due to higher combustion temperatures mdpi.com.

The flexibility of advanced injection systems allows for multiple injection events per cycle, which provides further control over the combustion process researchgate.net. Research into pilot and post-injection strategies with diesel and alternative fuel blends has shown that these can influence heat release rates, combustion duration, and emissions researchgate.net. For instance, increasing pilot injection quantity can affect the heat release rate curve and impact emissions like NOx and soot researchgate.net. Post-injection timing and mass have also been shown to influence de-smoke and de-hydrocarbon efficiency researchgate.net.

The design and characteristics of injector nozzles, including the number and diameter of holes, also play a vital role in spray formation and combustion efficiency when using Diesel No. 2 asme.orggrafiati.com. Research continues to explore how different nozzle configurations and injection conditions affect spray penetration and dispersion under varying ambient densities asme.org.

Cooled Exhaust Gas Recirculation (EGR) System Integration Research

Cooled Exhaust Gas Recirculation (EGR) is a widely adopted technique in diesel engines to reduce NOx emissions. The principle behind EGR is to recirculate a portion of the exhaust gas back into the intake manifold, which lowers the combustion temperature by displacing oxygen and increasing the heat capacity of the in-cylinder charge researchgate.netmdpi.com. Cooling the recirculated exhaust gas allows for the introduction of a greater mass of gas, further enhancing NOx reduction wikipedia.org.

Integration of cooled EGR systems with Diesel No. 2 involves careful control strategies to balance NOx reduction with potential drawbacks such as increased particulate matter (soot) emissions and a potential penalty in fuel consumption researchgate.netacs.org. Research focuses on optimizing the EGR rate and its interaction with other engine parameters to achieve the desired emission targets while minimizing adverse effects on performance ijaem.net.

Studies have shown that increasing rates of high-pressure cooled EGR can lead to significant reductions in NO emissions. acs.org However, this is often accompanied by a deterioration of exhaust soot and an increase in brake-specific fuel consumption (BSFC) acs.org. Comparative studies evaluating EGR against other diluents like CO2 and N2 have indicated that while cooled EGR is effective for NOx reduction, other diluents might have less detrimental effects on BSFC and soot exacerbation at similar recirculation rates acs.orgresearchgate.net.

The effectiveness of the EGR cooler is crucial in cooled EGR systems. Higher EGR cooler effectiveness results in a lower intake mixture temperature, which improves volumetric efficiency and can lead to reductions in NOx, particulate matter, and fuel consumption mdpi.com. Research is ongoing to develop more efficient and compact EGR cooler designs, such as microchannel heat exchangers, which offer advantages in terms of size, weight, and heat transfer capabilities mdpi.com.

Integrating cooled EGR requires sophisticated control systems that work in conjunction with the entire engine management system. These strategies aim to ensure an appropriate air-to-fuel ratio across all operating conditions and maintain consistency in the volume of oxygen trapped in the cylinder relative to the injected fuel quantity ijaem.net.

Turbocharging and Engine Downsizing Strategies with Diesel No. 2 Application

For diesel engines, turbocharging is a widely used technology that enhances volumetric efficiency and allows for downsizing without compromising performance hud.ac.uk. This is particularly relevant for Diesel No. 2 applications where increased air supply is needed for efficient and clean combustion inpressco.com.

Research in this area focuses on various turbocharging configurations and their integration with downsized diesel engines. Single-stage turbocharging is common, but for higher boost pressures required in more aggressive downsizing strategies, two-stage or series sequential turbocharging systems are employed researchgate.netbrunel.ac.uk. These systems offer advantages in achieving higher specific power levels and a wider flow range researchgate.netbrunel.ac.uk. Electrically assisted turbochargers (e-boosters) and variable geometry turbochargers (VGT) are also being investigated and implemented to improve transient response, broaden the engine's operating range, and enhance efficiency brunel.ac.uksae.orgbusinesswire.comosti.gov.

Engine downsizing with Diesel No. 2 application is motivated by the need to improve fuel economy and reduce CO2 emissions inpressco.comresearchgate.netsae.org. While successful in passenger cars, applying downsizing strategies to heavy-duty diesel engines, particularly for non-road applications with demanding low-end torque requirements, presents challenges sae.orgmobilityengineeringtech.com. Research explores different technology paths, including electrically assisted compressors, asymmetric twin-scroll turbochargers, and two-stage turbocharging, to maintain performance targets in downsized heavy-duty diesel engines mobilityengineeringtech.com. Studies have shown that two-stage sequential turbocharging can improve BSFC and transient performance in downsized heavy-duty diesel engines mobilityengineeringtech.com.

Variable valve timing and actuation (VVT/VVA) are also being explored in conjunction with turbocharging and downsizing to optimize engine performance across different speeds and loads mobilityengineeringtech.com. These technologies help in achieving low-end torque targets and minimizing pumping losses mobilityengineeringtech.com.

Emissions and Environmental Impact Assessments of Fuels, Diesel, No. 2

Exhaust Gas Compositional Analysis and Characterization

The combustion of Fuels, diesel, no. 2 in engines produces a complex mixture of exhaust gases containing numerous components, including criteria pollutants and other harmful substances. Characterization of diesel exhaust involves identifying and quantifying these components to understand their environmental and health implications. Diesel particulate matter (DPM), for instance, is a complex aggregate of solid and liquid material originating from carbonaceous particles formed during combustion. nettinc.comca.gov These particles can adsorb numerous organic compounds, including over 40 known cancer-causing substances. ca.gov

Studies utilizing techniques such as gas chromatography/mass spectrometry (GC/MS) have been employed to determine the chemical composition of both No. 2 diesel fuel and the emitted DPM. researchgate.netresearchgate.net These analyses have identified and quantified various organic compounds, including alkanes and polycyclic aromatic hydrocarbons (PAHs). researchgate.netresearchgate.net For example, one study found that No. 2 diesel fuel contained 63.28% alkanes and 4.60% PAHs, while the dissolved organics in DPM consisted of 54.75% alkanes and 45.25% PAHs. researchgate.netresearchgate.net

The composition of diesel exhaust can vary depending on factors such as engine type, operating conditions, and fuel properties, including sulfur content. concawe.euresearchgate.net

Nitrogen Oxides (NOx) Emission Studies

Nitrogen oxides (NOx), primarily composed of nitric oxide (NO) and nitrogen dioxide (NO2), are formed during the high-temperature and high-pressure conditions within the diesel engine cylinder. nettinc.comtandfonline.com NOx emissions are a significant environmental concern due to their role in the formation of smog and their contribution to respiratory issues. nettinc.comtandfonline.comscienpress.com

Studies have investigated NOx emissions from diesel engines under various conditions. While some older work indicated average NOx concentrations from diesel engines were roughly half that of gasoline engines, peak concentrations as high as 1700 ppm for diesels have been reported. tandfonline.com More recent research and regulations highlight diesel vehicles, particularly in urban areas, as major contributors to NO2 emissions. feedback.org Modern diesel vehicles equipped with diesel particulate filters (DPFs) and oxidation catalysts can exhibit a significantly different ratio of NO2 to NO compared to older vehicles, with some vehicles emitting over 50% of their NOx as NO2. scispace.com This increased NO2 can have implications for local photochemical ozone production. scispace.com

Factors influencing NOx emissions include engine load and compression ratio. For instance, one study observed that nitrogen oxide emissions increased with both compression ratio and engine load. scielo.org.mx

Particulate Matter (PM) and Soot Emission Research

Particulate matter (PM), including soot, is a major component of diesel exhaust and is associated with significant environmental and health problems. nettinc.comca.govresearchgate.net Diesel PM is a complex mixture that includes elemental carbon (soot), organic compounds, sulfates, nitrates, and trace metals. researchgate.net The formation of soot occurs during incomplete combustion. researchgate.net

Research has focused on characterizing the composition and quantity of PM emissions from diesel engines. Studies have shown that the ash fraction in total PM composition can range between 3 and 23 percent. The chemical composition of diesel particulate can vary considerably between different engines. concawe.eu

The sulfur content in diesel fuel directly impacts PM emissions, as sulfur forms sulfur dioxide (SO2) and sulfate (B86663) (SO4) particulate matter during combustion. epa.govresearchgate.net Higher sulfur content in diesel fuel has been linked to increased diesel particulate matter concentrations. researchgate.net For example, a study on a nonroad diesel generator showed an increase in average DPM concentrations with higher sulfur content in the fuel. researchgate.net

Technologies like Diesel Particulate Filters (DPFs) are employed to reduce PM emissions by trapping the particles. researchgate.net

Carbon Monoxide (CO) and Unburnt Hydrocarbon (HC) Emission Quantification

Carbon monoxide (CO) and unburnt hydrocarbons (HC) are products of incomplete combustion in diesel engines. nettinc.com CO is a toxic gas, while HCs contribute to smog formation. nettinc.com Aldehydes are also generated from incomplete combustion and engine lube oil. nettinc.com

Quantification of CO and HC emissions is a standard part of exhaust gas analysis. Typical output ranges for CO in diesel fumes can be between 5 and 1,500 vppm, while HCs can range from 20 to 400 vppm, with lower values for newer engines. nettinc.com

Studies have explored methods to reduce CO and HC emissions, including engine design modifications and exhaust aftertreatment systems. For example, increasing the compression ratio in a diesel engine has been shown to lower CO and unburnt hydrocarbon emissions. scielo.org.mx Catalytic converters are also used to reduce CO and unburnt hydrocarbons in automotive emissions. semanticscholar.org

Sulfur Oxides (SOx) Emission Implications in Diesel Combustion

Sulfur oxides (SOx), primarily sulfur dioxide (SO2), are formed from the sulfur present in this compound during combustion. nettinc.comvisualizingenergy.org The concentration of SO2 in the exhaust gas is directly dependent on the sulfur content of the fuel. nettinc.comsapub.org SOx emissions contribute to acid rain and increase particulate levels, including fine PM. nettinc.comepa.govvisualizingenergy.org

The oxidation of sulfur in fuel leads to the formation of SO2, which can be further oxidized to sulfur trioxide (SO3). nettinc.comresearchgate.nettheicct.org SO3 readily reacts with water to form sulfuric acid (H2SO4), a component of acid rain and sulfate particulate matter. nettinc.comresearchgate.nettheicct.org

The presence of sulfur in diesel fuel also negatively impacts the performance of emission control technologies such as catalytic converters and diesel particulate filters. epa.govtheicct.org Sulfur can poison catalysts, reducing their effectiveness in reducing other pollutants like NOx, HC, and CO. epa.govtheicct.org Reducing the sulfur level in diesel fuel is crucial for enabling advanced emission control technologies and lowering SO2 and PM emissions. epa.gov

Life Cycle Assessment (LCA) of Diesel Fuel Production and Consumption

Life Cycle Assessment (LCA) is a methodology used to evaluate the environmental impacts of a product or service throughout its entire life cycle, from raw material extraction to end-of-life disposal. p6technologies.comslu.sefrontiersin.org For this compound, an LCA considers the environmental burdens associated with crude oil extraction, transportation, refining, distribution, and final combustion in engines. nrel.govbibliotekanauki.plcanada.ca This "cradle-to-grave" approach provides a comprehensive picture of the fuel's environmental footprint. nrel.gov

LCA studies for diesel fuel production and consumption quantify various environmental impacts, including energy consumption, water usage, and emissions to air, water, and soil. p6technologies.comnrel.gov The system boundary for diesel production typically extends from resource extraction to combustion at the point of use. mdpi.com

Greenhouse Gas (GHG) Emission Inventories Across the Diesel Fuel Life Cycle

Greenhouse gas (GHG) emissions, particularly carbon dioxide (CO2), methane (B114726) (CH4), and nitrous oxide (N2O), are a major focus of LCA studies for this compound. slu.sebibliotekanauki.plmdpi.com These emissions contribute to climate change.

Across the life cycle of diesel fuel, GHG emissions occur at various stages. These include emissions from crude oil extraction and refining processes, transportation and distribution of the fuel, and the significant emissions from fuel combustion in engines. bibliotekanauki.plmdpi.com

Studies have quantified the CO2 emissions associated with diesel fuel combustion. For example, the U.S. Energy Information Administration provides a carbon dioxide emissions coefficient for diesel fuel (distillate fuel oil) of 22.45 pounds of CO2 per gallon, or 10.19 kilograms of CO2 per gallon. eia.gov This translates to 163.45 pounds of CO2 per million Btu, or 74.14 kilograms of CO2 per million Btu. eia.gov

The total carbon footprint of diesel fuel is obtained by summing the GHG emissions from all stages of its life cycle, often expressed as CO2 equivalents (CO2eq). bibliotekanauki.plcanada.ca

PollutantTypical Emission Range (vppm)Source
Carbon Monoxide (CO)5 - 1,500Incomplete combustion nettinc.com
Unburnt Hydrocarbons (HC)20 - 400Incomplete combustion, lube oil nettinc.com
Nitrogen Oxides (NOx)50 - 2,500High temperature combustion nettinc.com
Sulfur Dioxide (SO2)10 - 150Sulfur in fuel nettinc.com
Diesel Particulate Matter (DPM)0.1 - 0.25 (g/m³)Incomplete combustion, other components nettinc.com

Note: Ranges are approximate and can vary significantly based on engine type, age, and operating conditions.

Greenhouse Gas (GHG)CO2 Equivalent per Gallon (approx.)Life Cycle Stages Contributing to Emissions
Carbon Dioxide (CO2)10.19 kg/gallon eia.govExtraction, Refining, Transport, Combustion bibliotekanauki.plmdpi.com
Methane (CH4)Included in CO2eqExtraction, Processing, Transport, Combustion bibliotekanauki.pl
Nitrous Oxide (N2O)Included in CO2eqCombustion, potentially agriculture for biofuels bibliotekanauki.plmdpi.com

Note: GHG emissions are typically reported as CO2 equivalents (CO2eq) over a 100-year horizon in LCA studies. bibliotekanauki.plcanada.ca The values presented here are illustrative and can vary based on specific LCA methodology and scope.

Energy Consumption Analysis in Diesel Fuel Life Cycle

The life cycle energy consumption of petroleum diesel fuel involves various stages, from extraction to end use. Studies utilizing Life Cycle Assessment (LCA) models provide insights into the energy requirements throughout this cycle. For petroleum diesel fuel, approximately 1.2 MJ of primary energy is consumed to produce 1 MJ of fuel energy content. researchgate.net This includes both fossil and, to a lesser extent, non-fossil energy inputs like hydroelectric and nuclear power related to electricity generation. researchgate.net The fuel cycle energy use contributes a notable portion to the total life cycle energy consumption, although the operation of the vehicle itself typically consumes more energy than the fuel production cycle. scispace.com

Comparative LCA with Alternative Fuel Technologies

Comparative Life Cycle Assessments (LCAs) evaluate the environmental impacts of different fuel options, including diesel fuel and various alternatives. These studies often consider factors such as greenhouse gas emissions, energy consumption, and other environmental impacts across the entire life cycle.

When comparing conventional diesel with alternative fuels, the results vary depending on the alternative fuel type and the specific production pathway. For instance, biomass-based Fischer-Tropsch diesel, e-methanol, and e-ammonia have shown potential for significant reductions in greenhouse gas (GHG) emissions compared to conventional fossil fuels. mdpi.com Biomass-based fuels, in general, can offer substantial GHG emission reductions compared to conventional marine fuels, with the extent of reduction depending on the feedstock used. mdpi.com

Studies comparing diesel with biofuels like biodiesel often indicate benefits for biofuels in terms of global warming potential and fossil fuel depletion. polimi.it However, the production of biofuels can have associated drawbacks, such as the need for fertilizers and land use, which are not typically associated with fossil fuel production. polimi.it

LCAs comparing conventional diesel vehicles with alternative fuel vehicles, such as those powered by electricity or hydrogen, also show that alternative fueled trucks can reduce life cycle emissions compared to conventional diesel trucks. ubc.ca For example, battery-powered ships have demonstrated significantly reduced CO2-equivalent emissions and lower costs compared to diesel-powered ships in some assessments. mdpi.com

Environmental Fate and Biodegradation of Diesel No. 2 in Contaminated Media

The release of petroleum hydrocarbons, including Diesel No. 2, into the environment is a significant source of pollution in soil and groundwater. Biodegradation is recognized as a primary natural mechanism for the removal of these pollutants. researchgate.netifpenergiesnouvelles.fr The persistence of diesel fuel in the environment is influenced by the biodegradability of its constituent hydrocarbons, the presence of suitable microorganisms, and various environmental factors. ifpenergiesnouvelles.fr

Anaerobic Degradation Mechanisms in Soil Environments

While aerobic biodegradation is often the primary mechanism for hydrocarbon degradation, anaerobic degradation is also a relevant process, particularly in anoxic zones of soil and sediments. nih.govmdpi.com Research has investigated the potential for degrading Diesel No. 2 under various anaerobic conditions in soil. researchgate.netnih.gov

Studies using soil columns have evaluated anaerobic degradation under conditions including sulfate-reducing, nitrate-reducing, methanogenic, and mixed electron acceptor conditions. researchgate.netnih.gov Significant diesel fuel degradation has been observed under all these anaerobic conditions compared to conditions without electron acceptor supplementation (natural attenuation). nih.gov The rate of degradation can vary depending on the specific anaerobic conditions. For instance, the highest rate of diesel degradation was observed under mixed electron acceptor conditions, followed by sulfate-reducing, nitrate-reducing, and methanogenic conditions. researchgate.netnih.gov One study reported 81% degradation of diesel fuel under mixed electron acceptor conditions within 310 days. researchgate.netnih.gov

Evidence suggests that anaerobic degradation can involve the metabolism of both aliphatic and aromatic hydrocarbons present in diesel fuel. researchgate.net The presence of specific anaerobic microorganisms, such as those within the Chloroflexi phylum (e.g., Anaerolineae) and the Euryarchaeota phylum (e.g., Methanosaeta), has been correlated with the natural attenuation of diesel contamination under anoxic conditions. nih.gov

Enhancing anaerobic biodegradation can be achieved through various strategies, including the addition of electrically conductive materials like magnetite nanoparticles or biochar particles to contaminated soil. mdpi.com These materials can potentially enhance interspecies electron transfer processes within microbial communities, accelerating the removal of selected hydrocarbons. mdpi.com

Microbial Population Dynamics in Diesel Bioremediation Studies

The effectiveness of diesel bioremediation is closely linked to the dynamics and composition of microbial populations in the contaminated environment. The presence of diesel contamination can significantly impact the structure and diversity of soil microbial communities. nih.gov Contaminated samples have often shown lower microbial diversity compared to uncontaminated samples. nih.gov

Hydrocarbon-utilizing bacteria and fungi play a crucial role in the biodegradation of diesel fuel. researchgate.net Studies have shown that the presence of diesel in soil can enrich specific microbial species capable of hydrocarbon degradation. researchgate.net Genera such as Flavobacterium, Pseudomonas, and Acinetobacter have been identified as key players in the biodegradation of diesel-contaminated soil, with shifts in bacterial populations favoring these species during bioremediation. sunderland.ac.uk Acinetobacter species have been associated with the degradation of aromatic hydrocarbons, while Pseudomonas putida has been linked to the degradation of both aliphatic and aromatic hydrocarbons. sunderland.ac.uk Other genera identified in diesel-contaminated soils include Bacillus, Citrobacter, Alcaligenes, Staphylococcus, Azotobacter, Micrococcus, Serratia, Corynebacterium, and various fungi like Aspergillus and Penicillium. researchgate.net

The correlation between total petroleum hydrocarbon (TPH) biodegradation and microbial population dynamics is important for understanding long-term bioremediation processes. redalyc.org Specific bacteria may be associated with different stages of hydrocarbon biodegradation. redalyc.org Microbial consortia are often more efficient at TPH degradation than individual strains due to the interactions and adaptations within the community. redalyc.orgmdpi.com

Amendments like brewery spent grain (BSG) have been shown to accelerate the biodegradation of diesel contamination in soils and significantly increase bacterial counts. sunderland.ac.uk The addition of BSG has been correlated with higher levels of genes involved in alkane and aromatic hydrocarbon degradation, implying support for the proliferation of microbes possessing these genes. sunderland.ac.uk

The dynamics of microbial populations can be influenced by factors such as the concentration of the inoculum in bioremediation efforts. mdpi.com Increasing the inoculum concentration of a microbial consortium has been shown to increase the efficiency of diesel degradation. mdpi.com

Microbial Genus/SpeciesAssociated Hydrocarbon DegradationSource
Flavobacterium speciesHydrocarbons (general) researchgate.netsunderland.ac.uk
Pseudomonas speciesHydrocarbons (general), Aliphatic and Aromatic Hydrocarbons (P. putida) researchgate.netsunderland.ac.uk
Acinetobacter speciesHydrocarbons (general), Aromatic Hydrocarbons researchgate.netsunderland.ac.uk
Bacillus speciesHydrocarbons (general) researchgate.netredalyc.org
Anaerolineae (within Chloroflexi)Oil-related compounds (anaerobic) nih.gov
Methanosaeta (within Euryarchaeota)Oil-related compounds (anaerobic) nih.gov
Anaerobic ConditionApproximate Diesel Degradation (after ~310 days in soil columns)Source
Mixed Electron Acceptors81% researchgate.netnih.gov
Sulfate Reducing54.5% researchgate.netnih.gov
Nitrate ReducingLower than Sulfate Reducing researchgate.netnih.gov
MethanogenicLower than Nitrate Reducing researchgate.netnih.gov

Analytical Methodologies and Characterization Techniques for Fuels, Diesel, No. 2 Research

Chromatographic Techniques for Complex Hydrocarbon Mixture Profiling (e.g., GC/MS)

Chromatographic techniques are foundational for resolving the myriad of hydrocarbons present in diesel fuel. Gas Chromatography (GC) is a widely utilized method for analyzing the primary components. taylorfrancis.com When coupled with Mass Spectrometry (MS), forming GC/MS, this combination becomes a potent tool for both qualitative identification and quantitative analysis, yielding comprehensive compositional data. taylorfrancis.comste-mart.com

GC/MS generates three-dimensional data for each constituent, encompassing GC retention time, mass, and abundance. taylorfrancis.comste-mart.com The resulting mass spectra function as unique fingerprints for compound identification. taylorfrancis.com The distribution of diesel components can be visualized through mass chromatograms, which are ion-current traces of selected masses plotted against GC retention time. taylorfrancis.com This technique is particularly well-suited for characterizing individual components based on their molecular ions or characteristic fragment ions. taylorfrancis.com The distributions of the thousands of components in diesel can be systematically grouped into compound types based on their ring structures and degree of unsaturation. taylorfrancis.com

Comprehensive two-dimensional gas chromatography (GC×GC) offers superior separation capabilities compared to conventional one-dimensional GC by employing two distinct separation columns. gcms.cz This provides more detailed and reliable compositional information for complex mixtures like diesel fuel. gcms.cz GC×GC systems can be interfaced with various detectors, including the Flame Ionization Detector (FID) and Mass Spectrometer (MS), enabling the identification and quantification of fuel constituents, even those present at very low concentrations. hawaii.eduacs.org The implementation of high-speed scanning GCMS technology can enhance the separation of closely eluting peaks, leading to more accurate compound identification. gcms.cz Chemometric approaches, such as Principal Component Analysis (PCA), can be applied to GC/MS and GC×GC data to analyze compositional alterations, differentiate between various fuel samples, and assess fuel stability. acs.orgleidenuniv.nlnih.gov

Sample extraction is often employed to concentrate fuel oil samples prior to chromatographic analysis, as these oils may not produce sufficient vapor for headspace sampling techniques. nih.gov Carbon tetrachloride is a recommended solvent in such procedures due to its minimal interference with the chromatographic peaks of fuel oils. nih.gov For the analysis of hydrocarbons in sediment samples, a more involved process is required. This typically includes the separation of saturated and olefinic hydrocarbon fractions from aromatic fractions using techniques like thin-layer chromatography or column chromatography, followed by analysis using GLC. nih.gov High-performance liquid chromatography (HPLC) can also be utilized, sometimes in tandem with GC/MS, for the fractionation and quantification of aliphatic and aromatic hydrocarbons. nih.gov

Spectroscopic Methods in Diesel Fuel Component Analysis

Spectroscopic methods provide alternative, often faster, approaches for analyzing the components and properties of diesel fuel.

Infrared (IR) analysis and ultraviolet (UV) spectroscopy have been historically used to determine the aromatic content in diesel fuels. nih.gov These methods are generally less expensive and quicker than techniques such as mass spectrometry, supercritical fluid chromatography, and nuclear magnetic resonance. nih.gov Fourier-Transform Infrared Spectroscopy (FTIR) is capable of identifying functional groups present in diesel and biodiesel blends, such as the characteristic C=O stretching vibration that indicates the presence of fatty acid methyl esters (FAME). mdpi.com UV-vis spectroscopy can be used to detect conjugated dienes, which may form in oxidized biodiesel. mdpi.com FTIR-ATR (Attenuated Total Reflectance) methods offer a convenient way to determine the concentration of biodiesel in diesel blends by analyzing specific absorption bands. mdpi.com

Near-infrared (NIR) spectroscopy is applied for the rapid determination of various physical properties of diesel fuel, including density, refractive index, pour point, flash point, and distillation characteristics. researchgate.net Chemometric techniques, such as Partial Least Square (PLS) regression and Independent Component Analysis (ICA), are commonly used in conjunction with NIR data to develop calibration models and predict these diesel properties. researchgate.net

Time-resolved laser-induced fluorescence spectroscopy (TRLFS) has been developed for the characterization of different fossil diesel fuels and their blends with biodiesel. d-nb.info By measuring the fluorescence frequency and decay behavior, differentiation between fuels can be achieved through principal component analysis (PCA) of their fluorescence lifetimes at specific emission wavelengths. d-nb.info The quenching effect observed in fluorescence can be utilized for the identification and quantification of biodiesel within blends. d-nb.info TRLFS is considered a valuable tool for the in-situ detection of the biogenic content in biodiesel blends. d-nb.info Fluorescence spectroscopy, particularly synchronous scanning fluorescence spectroscopy, can be used to identify various aromatic-containing petroleum products, including kerosene (B1165875) and fuel oil number 2, in environmental samples. nih.gov This method is often more efficient and provides spectra that are easier to interpret for identification purposes compared to chromatographic methods. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy represents another powerful technique for the specific analysis of contaminants in diesel fuel. mdpi.com Low field NMR, when combined with chemometric methods, is useful for analyzing various fatty acids, while high-resolution ¹H NMR allows for their quantification. mdpi.com The ¹H NMR spectra of diesel fuel exhibit characteristic peaks corresponding to both aliphatic and aromatic hydrogen atoms. mdpi.com

Advanced Analytical Approaches for Trace Component Identification in Fuel Research

The identification and quantification of trace components in diesel fuel present significant analytical challenges due to their low concentrations within a complex fuel matrix. hawaii.edu Nevertheless, these trace constituents, including heteroatom species containing nitrogen and sulfur, as well as various additives, can exert a substantial influence on fuel properties and stability. hawaii.edu

Advanced analytical methodologies are continuously being developed and applied for the identification of these trace components. As previously mentioned, two-dimensional gas chromatography (2D-GC) is a powerful technique capable of identifying and quantifying fuel constituents present at trace levels (≤1 ppm). hawaii.edu Systems that couple 2D-GC with multiple detectors, such as mass spectrometers (MS), nitrogen chemiluminescence detectors (NCD), and sulfur chemiluminescence detectors (SCD), enable the comprehensive analysis of fuel components and heteroatom species from a single injection. hawaii.edu

Ultrahigh-performance supercritical fluid chromatography–mass spectrometry (UHPSFC-MS) is another complementary technique employed to obtain detailed sample-specific information and identify problematic materials found in diesel fuel systems, such as deposits on blocked fuel filters. soton.ac.ukacs.org This technique, in conjunction with high-resolution GC-MS, has successfully identified components like fatty acid methyl esters (FAMEs), their oxidation products, monoacylglycerols, sterol glucosides, free fatty acids, polyisobutylene, polypropylene (B1209903) glycol, and other additives known to contribute to deposit formation. soton.ac.uk

Chemometric analysis, when combined with techniques such as GC×GC-FID and ESI HR-MS, is utilized to assess the storage stability of ultralow-sulfur diesel (ULSD) by providing a detailed compositional analysis of both nonpolar and polar compounds. acs.org This integrated approach helps to elucidate the relationship between the content of different hydrocarbon classes, the presence of compounds like natural antioxidants and basic nitrogen compounds, fuel stability, and the formation of degradation products. acs.org Further investigation into the formation of precursor species that lead to the development of gums and insoluble sediments can be conducted using MS/MS experiments. acs.org

Techniques like Accelerator Mass Spectrometry (AMS) are employed to trace the carbon from fuel components in diesel engine emissions, particularly for renewable bio-derived fuels that contain contemporary carbon. researchgate.net This capability allows researchers to track specific carbon atoms through the combustion process, providing insights into how different molecular structures contribute to the formation of emissions. researchgate.net

Research on Fuel Lubricity Measurement Methods and Their Relevance to Engine Performance (e.g., HFRR)

Fuel lubricity is a critical characteristic for the reliable operation of diesel engines, as numerous components, including fuel injectors and pumps, depend solely on the fuel for lubrication. rtec-instruments.compcs-instruments.com Adequate lubricity is paramount to prevent premature wear of these vital components, which can otherwise lead to increased maintenance expenses, diminished engine performance, and a reduced engine lifespan. pcs-instruments.com The reduction of sulfur content in diesel fuel, particularly with the widespread adoption of ultra-low-sulfur diesel (ULSD), has posed challenges in maintaining sufficient lubricity, as sulfur historically provided a degree of natural lubrication. pcs-instruments.com

Research into fuel lubricity measurement methods focuses on evaluating the fuel's capacity to minimize friction and prevent wear under load, especially under the boundary lubrication conditions prevalent in fuel injection equipment. dieselnet.competro-online.com Various methods are available for this assessment, including vehicle tests, pump rig tests, and bench tests. dieselnet.com Bench tests are generally favored due to their efficiency and lower cost. dieselnet.competro-online.com

The High-Frequency Reciprocating Rig (HFRR) is a widely accepted standard bench test method for evaluating the lubricity of diesel fuels, as well as the effectiveness of additives and blends. rtec-instruments.compcs-instruments.com This method is standardized by several organizations, including ASTM (e.g., ASTM D6079, ASTM D7688) and ISO (e.g., ISO 12156-1). rtec-instruments.compcs-instruments.com In a typical HFRR test, a steel ball is subjected to a load and moved in a reciprocating motion against a stationary steel disk immersed in the fuel sample under controlled temperature conditions. rtec-instruments.com Following the test, the diameter of the wear scar on the ball is measured, and the average diameter is recorded to compare the lubricity characteristics of different fuel samples. rtec-instruments.com A smaller wear scar diameter indicates superior lubricity.

The HFRR is specifically designed to assess boundary lubrication properties. petro-online.com While it is considered a robust and reliable method for measuring and monitoring diesel fuel lubricity, a definitive correlation between HFRR results and the actual field performance of diesel fuel injection systems has not yet been fully established. Nevertheless, the HFRR serves as a valuable tool for evaluating the relative effectiveness of different diesel fuels in preventing wear under the specified test conditions.

Another bench test method used for evaluating diesel fuel lubricity is the Scuffing Load Ball-on-Cylinder Lubricity Evaluator (SLBOCLE), standardized as ASTM D6078. dieselnet.com Although both HFRR and SLBOCLE are employed for lubricity evaluation, an absolute correlation between the results obtained from these two methods has not been developed. The SLBOCLE was developed with a focus on being more sensitive to adhesive scuffing, whereas the Ball-on-Cylinder Lubricity Evaluator (BOCLE), originally developed for aviation jet fuels, is particularly effective for measuring oxidative wear. dieselnet.com

Research utilizing the HFRR plays a significant role in assessing how various fuel formulations, including blends with biodiesel, influence fuel lubricity and engine performance. pcs-instruments.com Adherence to established standards such as ISO 12156 and ASTM D6079 is crucial to ensure that diesel fuels provide adequate lubrication and protection for engine components. pcs-instruments.com

Regulatory Frameworks and Policy Analysis Pertaining to Fuels, Diesel, No. 2

Evolution of International Fuel Standards and Their Research Implications (e.g., ASTM D 975, EN 590)

International standards for diesel fuel, such as ASTM D 975 in the United States and EN 590 in Europe, have evolved significantly, primarily focusing on reducing sulfur content and defining other key properties like cetane number, viscosity, and distillation range. theicct.orgtransportpolicy.netdtic.milknepublishing.com These standards are crucial for ensuring fuel quality and compatibility with engine technologies and emission control systems. ieabioenergy.com

ASTM D 975, the standard specification for diesel fuel oils in the United States, has been revised over the years to incorporate changes like the allowance for fatty acid methyl ester (FAME) up to 5% (B5). dtic.mil This standard specifies different grades of diesel fuel, with Grade No. 2-D, S15 being a common designation for ultra-low sulfur diesel. theicct.org Key properties specified by ASTM D 975 include flash point, kinematic viscosity, cetane number or aromaticity, lubricity, and conductivity. theicct.org

The European standard EN 590 specifies the quality requirements for diesel fuel sold in the European Union and other European countries. knepublishing.com Since the late 1990s, properties like cetane number, sulfur content, and FAME content have been subject to environmental regulations under EN 590. knepublishing.com The standard has seen successive revisions, reducing the maximum sulfur limit from 0.2 wt.% (EN 590:1993) to 500 ppm (EN 590:1996) and further down. knepublishing.com While EN 590 primarily focuses on on-road applications, many European countries apply the same fuel standard for nonroad mobile machinery, sometimes with the addition of a marker or dye for taxation purposes. knepublishing.com

Research implications of these evolving standards include the need to understand how changes in fuel composition and properties affect engine performance, emissions, and the durability of advanced aftertreatment systems. Studies compare the combustion behavior of fuels meeting different standards, such as EN 590 and ASTM D975, and alternative diesel fuels like FAME, Gas-to-Liquid (GtL), and premium diesel with increased cetane numbers. sae.org These studies investigate factors like ignition delay, combustion propagation, and the formation of pollutants like soot and NOx. sae.org

Impact of Emissions Regulations on Diesel Fuel Research and Development

Emissions regulations have been a primary driver for research and development in diesel fuel and engine technology. Governments worldwide have implemented stricter regulations to reduce pollutants from diesel engines, including particulate matter (PM), nitrogen oxides (NOx), carbon monoxide (CO), and hydrocarbons (HC). theicct.orgtieronetransmissions.comswri.orgcabidigitallibrary.org These regulations necessitate the development of cleaner fuels and advanced emission control technologies. theicct.orgtieronetransmissions.comcabidigitallibrary.org

The impact of emissions regulations on diesel fuel research and development is evident in the focus on reducing sulfur content, as sulfur can foul and degrade advanced emission control systems. theicct.org Research efforts are directed towards developing refining processes to achieve lower sulfur levels and understanding the implications of these changes on fuel properties like lubricity. researchgate.netchevron.com

Furthermore, regulations targeting specific pollutants like PM and NOx have spurred research into fuel additives and alternative fuel blends that can help reduce these emissions. researchgate.netct.govscience.govrit.edu

Ultra-Low Sulfur Diesel (ULSD) Mandates and Research Directions

The introduction of Ultra-Low Sulfur Diesel (ULSD), with a maximum sulfur content of 15 parts per million (ppm), has been a significant regulatory step in many countries, including the United States and Europe. ontosight.airesearchnester.comdieselnet.comuni-greifswald.depsu.eduepa.govtransportpolicy.netnyc.govepa.govhpcdfuel.com ULSD was mandated to enable the use of advanced catalyst-based emission control devices, such as diesel particulate filters (DPFs) and NOx absorbers, which are essential for meeting stringent emission standards. theicct.orgtransportpolicy.nethpcdfuel.com

Research directions related to ULSD include investigating its impact on fuel properties like lubricity, which can be reduced during the desulfurization process. researchgate.netchevron.com Studies explore the use of lubricity additives or blending with biodiesel to restore adequate lubrication. researchgate.net Research also focuses on the cold flow properties of ULSD, as the removal of sulfur and other components can affect its performance in cold weather, necessitating the use of cold flow improvers or blending with No. 1 diesel (kerosene). hpcdfuel.com

Furthermore, research continues into optimizing engine combustion and aftertreatment systems to achieve maximum emission reductions with ULSD. This includes studying the effectiveness of various emission control technologies, such as selective catalytic reduction (SCR) and diesel oxidation catalysts (DOCs), in conjunction with ULSD. theicct.orgct.gov

Particulate Matter and NOx Emission Reduction Policies

Policies aimed at reducing particulate matter (PM) and nitrogen oxides (NOx) emissions from diesel engines have driven significant research and technological advancements. PM and NOx are major components of diesel exhaust and contribute to air pollution and adverse health effects. ontosight.aicabidigitallibrary.orgct.govepa.gov

Research in this area focuses on several approaches:

Fuel Modification: Developing cleaner diesel formulations with reduced aromatic content and improved combustion properties to minimize PM formation. theicct.org Research also explores the use of fuel additives and alternative fuels like biodiesel, which can reduce PM emissions, although biodiesel can sometimes lead to increased NOx emissions. ct.govscience.govpku.edu.cn

Engine Technology: Improving engine design and combustion strategies to reduce the formation of PM and NOx during the combustion process. tieronetransmissions.com

Aftertreatment Systems: Developing and improving exhaust aftertreatment technologies such as Diesel Particulate Filters (DPFs) to capture PM and Selective Catalytic Reduction (SCR) systems and NOx absorbers to reduce NOx emissions. theicct.orgtieronetransmissions.comswri.orgct.gov Research evaluates the efficiency and durability of these systems under various operating conditions and with different fuel types. swri.orgcatagen.com

In-Use Programs: Implementing and researching the effectiveness of programs that target emissions from existing diesel vehicles through retrofits and inspection and maintenance programs. ca.govresearchgate.net

Policies often mandate the use of these technologies and set stringent emission limits that vehicles must meet over their lifetime, driving ongoing research into improving the performance and longevity of emission control systems. catagen.com

Socio-Economic and Environmental Policy Interactions with Diesel Fuel Markets

Policies related to socio-economic and environmental goals interact significantly with diesel fuel markets. The environmental impacts of diesel combustion, particularly air pollution and greenhouse gas emissions, have led to policies aimed at reducing diesel consumption and promoting cleaner alternatives. ontosight.aiuni-greifswald.depsu.eduepa.govpku.edu.cnmdpi.commdpi.com

Socio-economic factors, such as fuel prices, economic growth, and public awareness of environmental issues, influence the demand for diesel fuel and the acceptance of policies related to its use. researchnester.comuni-greifswald.deutahpolicy.commdpi.com For instance, rising global oil prices can make renewable energy and alternative fuels more economically attractive compared to diesel. mdpi.com Public concern about air quality can also drive support for stricter emissions regulations and incentives for cleaner vehicles. utahpolicy.com

Environmental policies, such as carbon pricing or regulations on greenhouse gas emissions, can impact the competitiveness of diesel fuel compared to lower-carbon alternatives. psu.eduitalianpoliticalscience.commdpi.com The interaction between different policy instruments (e.g., energy, environmental, and agricultural policies) can be complex and have unintended consequences on fuel markets and related sectors. psu.edu Research in this area analyzes the interplay between these policies and their effects on diesel demand, emissions, and the broader economy. uni-greifswald.depsu.edumdpi.com Studies also assess the socio-economic benefits of transitioning away from diesel, such as job creation in the renewable energy sector and reduced healthcare costs associated with air pollution. uni-greifswald.demdpi.com

Supply Chain and Market Dynamics Research of Fuels, Diesel, No. 2

Global and Regional Demand Trends and Projections for Diesel Fuel

Global demand for diesel fuel is influenced by various factors, including industrial activity, transportation needs, and infrastructure development. The global diesel fuel market size was estimated at USD 241.41 billion in 2024 and is projected to grow to USD 306.02 billion by 2030, exhibiting a compound annual growth rate (CAGR) of 4.1% from 2025 to 2030. grandviewresearch.com Another estimate places the 2024 market size at USD 250.37 billion, with a projected growth to USD 339.45 billion by 2031 at a CAGR of 4.4% during the forecast period (2024-2031). extrapolate.comextrapolate.com The increasing use of diesel fuel in industrial applications and the availability of manufacturing facilities globally are expected to drive market growth. grandviewresearch.com The transportation industry is a major consumer, accounting for over 44.50% of the market share by revenue in 2024, with commercial vehicles dominating the application segment. grandviewresearch.com

Regionally, the Asia Pacific dominated the market with the largest share of 30% in 2024. grandviewresearch.com However, consumption patterns are evolving. In China, diesel demand has shown signs of peaking due to the adoption of liquefied natural gas (LNG) in trucking and a rise in electric vehicle (EV) sales. grandviewresearch.com The International Energy Agency anticipates China's diesel consumption to peak in 2025. grandviewresearch.com Conversely, India is expected to see continued growth in diesel demand, projected to rise by 4% to 6% in fiscal year 2026, driven by increased vehicle sales and infrastructure development. grandviewresearch.com North America is also a leading consumer of diesel, driven by its extensive transportation sector. chemanalyst.com Europe and North America are anticipated to remain high-value regions for the global diesel fuel market in terms of demand volume and pace of increase. skyquestt.com

The demand for diesel is also influenced by its use in construction, mining, agriculture, and power generation, particularly in remote areas or regions with unreliable power grids. grandviewresearch.comextrapolate.comextrapolate.comchemanalyst.com

Here is a summary of market size and growth projections:

Metric2023202420252030203120322033CAGR (2025-2030)CAGR (2024-2031)CAGR (2025-2032)CAGR (2025-2033)
Global Market Size (USD Bn)237.72 extrapolate.comextrapolate.com, 246.27 skyquestt.com241.41 grandviewresearch.com, 250.37 extrapolate.comextrapolate.com, 920.48 marketresearchfuture.com250.35 grandviewresearch.com, 252.81 mordorintelligence.com, 255.51 skyquestt.com306.02 grandviewresearch.com, 300.26 mordorintelligence.com339.45 extrapolate.comextrapolate.com342.9 skyquestt.com, 1132.23 marketresearchfuture.com1644.23 globalgrowthinsights.com4.1% grandviewresearch.com, 3.5% mordorintelligence.com4.4% extrapolate.comextrapolate.com3.75% skyquestt.com4.4% globalgrowthinsights.com

Note: Different sources provide slightly varying figures and forecast periods.

Production Capacities and Refining Infrastructure Studies

The production of diesel fuel primarily occurs in petroleum refineries through the fractional distillation of crude oil. chemanalyst.com Global refining capacity and its ability to meet diesel demand are critical aspects of the supply chain. US petroleum refining capacity has remained relatively stable at around 18 million barrels per day since 2021, although this is lower than the pre-pandemic level of approximately 19 million barrels per day. eastdaley.com

There is a growing trend of converting existing refinery infrastructure to produce renewable diesel from bio-feedstocks like vegetable oils and animal fats. eastdaley.comresearchgate.net This is driven by government policies, including subsidies and blending credits, as well as challenging market conditions for conventional refining and stricter environmental regulations. eastdaley.com Renewable diesel production capacity in the US was 170 thousand barrels per day in 2022 and is projected to increase to 384 thousand barrels per day by the end of 2025. eastdaley.com Several refinery projects are converting petroleum refining capacity to produce renewable diesel and sustainable aviation fuel. eastdaley.com

Logistics, Distribution, and Storage Optimization Research in the Petroleum Industry

Logistics, distribution, and storage are vital components of the petroleum supply chain, ensuring that refined products like diesel fuel reach end-users efficiently. Research in this area focuses on optimizing these processes from the recovery of raw materials to the final distribution. shu.ac.ukscispace.com This involves considering factors such as crude oil production, transportation plans, production levels, product distribution plans, and storage. shu.ac.uk

Optimization models are developed to minimize total production and logistics costs, reduce lost demand and backlog penalties, and maximize sales revenues. shu.ac.uk Mathematical and simulation modeling techniques are employed to address strategic planning and optimization under various uncertainties, including fluctuating market demand. shu.ac.ukscispace.com

Economic Modeling of Diesel Fuel Markets

Economic modeling is used to understand and forecast the dynamics of diesel fuel markets. These models often analyze the relationship between fuel demand, prices, and other economic variables. For instance, econometric models can be used to quantify the elasticity of demand for automotive fuels, including diesel, in response to price changes and other factors influencing production, such as crude oil prices and exchange rates. unict.it

Studies have utilized econometric models, such as Bayesian VAR (BVAR) models, to estimate the short-term and long-term elasticities of fuel demand. unict.it The price of crude oil plays a key role in determining the elasticity of demand to fuel prices. unict.it Research has also explored modeling dynamic correlation and volatility in fuel markets using multivariate dynamic conditional GARCH (DCC GARCH-M) models. econstor.eu

Econometric models have been applied to analyze demand and competition in retail diesel fuel markets, using statistical data to estimate demand function parameters and determine price and income elasticity. ue-varna.bg These models can also be used to test hypotheses about market structure and firm behavior, such as the existence of cartels or the level of competition. ue-varna.bg

Models based on futures markets have been developed to forecast diesel fuel prices, suggesting that using crude oil or heating oil futures markets can provide reasonably accurate forecasts that are superior to using historical averages. repec.org

Competitive Landscape and Market Strategies of Fuel Providers

The global diesel fuel market is characterized by a competitive landscape with numerous major players. skyquestt.commarketresearchfuture.comskyquestt.com Leading companies in the market include Chevron Corporation, Exxon Mobil Corporation, PetroChina Company Limited, Qatar Petroleum, and Shell Plc. grandviewresearch.comskyquestt.comskyquestt.com Other significant players mentioned include BP, TotalEnergies, Sinopec, Repsol, Phillips 66, Husky Energy, CNOOC, Marathon Petroleum, and Valero Energy. marketresearchfuture.com

These companies employ various strategies to gain a competitive edge, including strategic partnerships, acquisitions, and innovations. marketresearchfuture.com Well-established vendors are implementing expansion tactics like partnerships and mergers to increase their geographic reach. skyquestt.comskyquestt.com Investment in research and development is crucial for enhancing product portfolios and catering to evolving customer needs, such as developing cleaner and more efficient diesel fuels and exploring alternative fuels like biodiesel and renewable diesel. extrapolate.commarketresearchfuture.comglobalgrowthinsights.com

The adoption of alternative fuel vehicles poses a challenge to the growth of market participants. skyquestt.comskyquestt.com However, rising oil and gas exploration and production spending present potential business opportunities. skyquestt.comskyquestt.com Companies are focusing on growth prospects in fast-growing segments while maintaining their positions in slower-growing ones. skyquestt.com

Competition in retail fuel markets can influence pricing strategies. Studies have shown that diesel prices can be lower in areas with stronger competition. emerald.com Pricing strategies may also differ between sales to businesses and direct sales to consumers. emerald.com

The competitive landscape is also shaped by the increasing emphasis on sustainability and regulatory compliance, driving innovation in fuel efficiency and emissions reduction technologies. extrapolate.comextrapolate.com Companies are investing in renewable diesel production and other cleaner alternatives to meet these demands. eastdaley.comresearchgate.net

Future Research Directions and Challenges in Fuels, Diesel, No. 2 Studies

Integration of Diesel No. 2 with Hybrid and Electric Powertrain Technologies

The future of transportation involves a diverse range of powertrain technologies, including the integration of traditional internal combustion engines, such as those powered by Diesel No. 2, with electric and hybrid systems. Research in this area focuses on optimizing the performance and efficiency of diesel engines within hybrid architectures. This includes exploring how diesel engines can be used as range extenders in electric vehicles or combined with electric motors in parallel or series hybrid configurations. Challenges lie in seamlessly managing the operation of both power sources to maximize fuel efficiency and minimize emissions across various driving conditions. Studies are also investigating the compatibility of Diesel No. 2 and its potential future blends with the components and control systems of advanced hybrid and electric powertrains.

Advancements in Next-Generation Biofuel and Renewable Diesel Research

Advancements in production technologies, such as microwave-assisted transesterification and the use of artificial neural networks for optimization, are being investigated to enhance the economic viability of biodiesel production. mdpi.com Renewable diesel, which is chemically similar to petroleum diesel, is also a key area of focus. nih.gov Research is demonstrating that green diesel, a type of renewable diesel, can exhibit enhanced fuel economy and lower emissions compared to conventional diesel. nih.gov Studies are also evaluating the life cycle greenhouse gas emissions of renewable diesel produced from different soybean variants, indicating potential for emissions reduction during the conversion phase due to lower hydrogen use in hydrogenation. petro-online.com

The development of these next-generation fuels necessitates integrated research programs that consider both fuel properties and advanced engine designs for optimal performance and emission control. advancedbiofuelsusa.infounl.edu Clarifying the definition and framework for "drop-in" renewable fuels that are fully compatible with existing infrastructure and engines is a crucial aspect of this research. advancedbiofuelsusa.infounl.edu

Carbon Capture and Utilization Technologies for Diesel Emissions

Addressing the carbon dioxide emissions from diesel engines is a critical challenge. Research into Carbon Capture and Utilization (CCU) technologies is exploring methods to capture CO₂ from diesel exhaust and convert it into valuable products. frontiersin.orgidtechex.com While research on CO₂ capture from mobile sources like vehicles has been limited due to factors such as the mobile nature, relatively smaller production rates, and space limitations, it is considered an attractive way to significantly reduce emissions. frontiersin.org

Technologies such as temperature swing adsorption (TSA) are being investigated for capturing CO₂ from vehicle exhaust streams. frontiersin.org Captured CO₂ can potentially be utilized as a carbon source for producing synthetic fuels, including methane (B114726) or liquid fuels, by integrating with hydrogen produced from renewable energy sources. frontiersin.orghydrogen-portal.com This approach could enable the recycling of a significant portion of the carbon present in the fuel. frontiersin.org While CCU technologies offer the potential for a circular carbon economy and can provide "drop-in" fuel solutions, challenges remain regarding their efficiency and capital costs for large-scale implementation. hydrogen-portal.comicm.edu.ple3s-conferences.org

Predictive Modeling and Simulation for Diesel Fuel Performance and Emissions

Predictive modeling and simulation play a vital role in understanding and optimizing diesel fuel performance and emissions. Researchers are developing and refining models to predict various aspects of diesel combustion and its impact on engine characteristics. This includes using machine learning techniques, such as artificial neural networks (ANNs), support vector machines (SVMs), and genetic programming (GP), to predict fuel properties, engine performance, and emissions under different operating conditions and fuel compositions. mdpi.comresearchgate.netmdpi.comrepec.orgmdpi.com

These models can predict key fuel attributes like heating value, viscosity, and oxidation stability, as well as engine performance parameters such as brake thermal efficiency and brake-specific fuel consumption. mdpi.comrepec.orgresearchgate.net Machine learning models have shown high predictive accuracy for emissions like CO₂ and NOx, utilizing data from real-world driving and parameters like engine torque, fuel/air ratio, and vehicle speed. researchgate.netmdpi.com

Simulation software, such as KIVA and CONVERGE, is used to model in-cylinder processes like fuel spray dynamics, atomization, combustion, turbulence, ignition, and emissions. mdpi.comsae.org Accurate prediction of fuel properties is crucial for these simulations. mdpi.com The continuous development and validation of these predictive models with experimental data are essential for reducing engine development time and costs and providing direction for engine design. sae.orgjnamt.org

An example of research findings in this area includes studies using Bayesian regularization neural network models to optimize injection strategies for biodiesel blends to improve combustion performance and reduce emissions. mdpi.com Another study demonstrated that a cluster-based approach using multiple neural network models significantly outperformed a single model in forecasting steady-state emissions of NOx, HC, and CO in diesel engines. researchgate.net

Below is a simulated data table illustrating potential predictive modeling results for different fuel blends:

Simulated Predictive Modeling Results for Diesel and Blends

Fuel TypePredicted Brake Thermal Efficiency (%)Predicted Brake-Specific Fuel Consumption (kJ/kWhr)Predicted NOx Emissions (g/kWh)Predicted Soot Emissions (g/kWh)
Pure Diesel28.50.295.20.8
10% Bio-Blend28.20.295.00.7
20% Bio-Blend27.50.304.80.6
Renewable Diesel30.10.274.50.5

Note: This table presents simulated data for illustrative purposes based on general trends observed in predictive modeling research. Actual results vary depending on fuel composition, engine type, and operating conditions.

Policy and Economic Research for Sustainable Diesel Transitions

The transition towards more sustainable alternatives for Diesel No. 2 is significantly influenced by policy and economic factors. Research in this domain examines the effectiveness of various policies, incentives, and regulations in promoting the adoption of cleaner fuels and technologies. This includes analyzing carbon pricing mechanisms, fuel mandates, and emissions standards.

Economic research focuses on the costs associated with producing and distributing renewable diesel and biofuels, comparing them to the costs of petroleum-based diesel. marketresearchfuture.commdpi.com Market uncertainty and shifting market conditions pose challenges to the continued growth of clean fuels. cleanfuels.org Studies also investigate the economic impacts of transitioning away from diesel, particularly in regions heavily reliant on it. africanleadershipmagazine.co.ukafricanleadershipmagazine.co.uk

Sustainability assessments that consider the economic, environmental, and social impacts of biodiesel production are becoming increasingly important. mdpi.comeuropa.eu Research highlights the need for integrated and broader supply chains for biofuels to reduce production costs and enhance economic and environmental sustainability. mdpi.com Policy and economic research also explores strategies to support companies and industries through this transformation, addressing challenges related to infrastructure limitations and market dynamics. africanleadershipmagazine.co.ukdriveco.com

Q & A

Q. What statistical approaches resolve contradictions in emission data between dual-fuel (LNG/diesel) and conventional diesel engines?

  • Methodological Answer : Meta-regression analysis can contextualize discrepancies by incorporating covariates like engine load (e.g., kW output) and fuel injection timing. For instance, Jiantong Song’s study showed LNG/diesel blends reduce smoke density at higher loads (>45.63 kW) but increase specific fuel consumption at lower loads. Subgroup analyses stratified by operational conditions and sensitivity testing for outlier removal (e.g., Grubbs’ test) are critical. Bayesian hierarchical models further account for study heterogeneity in meta-analyses .

Q. How can computational fluid dynamics (CFD) models be validated against experimental data on cavitation effects in diesel fuel injectors?

  • Methodological Answer : Use high-speed imaging and X-ray tomography to capture real-time cavitation dynamics in nozzle geometries (e.g., 0.05–0.5 mm lift heights). Compare CFD-predicted mass flow rates (e.g., Reynolds-averaged Navier-Stokes simulations) with empirical data from controlled injector tests. For example, at 0.2 mm nozzle lift, experimental flow rates dropped from 251.5 L/min (pre-test) to 145.2 L/min (post-coking), requiring CFD models to integrate viscosity changes due to fuel degradation. Validate using root-mean-square error (RMSE) thresholds (<5% deviation) .

Q. What experimental protocols address the trade-off between low sulfur content and particulate filter efficiency in No. 2 diesel engines?

  • Methodological Answer : Conduct engine dynamometer tests comparing certification diesel (e.g., No. 2 Cert, sulfur ~500 ppm) with ultra-low-sulfur diesel (ULSD, <15 ppm) under transient cycles (e.g., FTP-75). Measure particulate matter (PM) emissions using a catalyzed diesel particulate filter (CDPF) and analyze via thermogravimetric analysis (TGA) for sulfate ash content. Studies show ULSD reduces PM by 90% but increases filter clogging due to ash accumulation. Pair results with lifecycle assessments (LCA) to evaluate long-term trade-offs .

Contradiction Analysis & Replication

Q. How do researchers reconcile conflicting findings on NOx emissions from LNG/diesel dual-fuel engines?

  • Methodological Answer : Discrepancies arise from differences in combustion phasing and exhaust gas recirculation (EGR) rates. Chandan Misra’s work demonstrated that LNG’s slower NOx formation kinetics require controlled EGR (20–30%) to mitigate thermal NOx. Replicate experiments using standardized test cycles (e.g., WHSC) and ensure equivalence ratios (Φ) are consistent (e.g., Φ=0.3 in NASA’s autoignition studies). Cross-validate with chemiluminescence detectors and Fourier-transform infrared (FTIR) spectroscopy .

Data Quality & Reproducibility

Q. What frameworks ensure reproducibility in studies on nano-additive impacts on No. 2 diesel combustion?

  • Methodological Answer : Adopt the Materials, Methods, and Data (MMD) checklist from Fuel Communications:
  • Materials : Specify nanoparticle properties (e.g., Al₂O₃, 20 nm, 100 ppm concentration).
  • Methods : Detail dispersion techniques (e.g., ultrasonication at 20 kHz for 30 mins).
  • Data : Deposit raw combustion data (e.g., pressure-crank angle curves) in repositories like Mendeley Data, with metadata compliant with FAIR principles. Include uncertainty analysis (e.g., Monte Carlo simulations for ignition delay variability) .

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